tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate: is a chemical compound with the molecular formula C14H25NO3 It is a derivative of carbamate and is characterized by the presence of a tert-butyl group, a formyl group, and a dimethylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as the formylating agent. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the carbamate moiety can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-formyl-4-hydroxyphenyl)carbamate
Comparison:
Structural Differences: The primary difference lies in the substitution pattern on the cyclohexyl ring and the presence of additional functional groups.
Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds.
Properties
CAS No. |
2763759-15-3 |
---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.4 |
Purity |
95 |
Origin of Product |
United States |
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